molecular formula C10H10ClNO3 B11876967 (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid

(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid

Cat. No.: B11876967
M. Wt: 227.64 g/mol
InChI Key: DPIZEVUKGXOVPS-SECBINFHSA-N
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Description

®-2-Acetamido-2-(4-chlorophenyl)acetic acid is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an acetamido group and a 4-chlorophenyl group attached to an acetic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glycine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with glycine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield ®-2-Acetamido-2-(4-chlorophenyl)acetic acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common solvents used in these reactions include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

®-2-Acetamido-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Acetamido-2-(4-chlorophenyl)acetic acid is unique due to its specific ®-configuration and the presence of the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

(2R)-2-acetamido-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1

InChI Key

DPIZEVUKGXOVPS-SECBINFHSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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